molecular formula C9H9Br2NO2 B12343652 Methyl 2-(4-amino-3,5-dibromophenyl)acetate CAS No. 1208077-52-4

Methyl 2-(4-amino-3,5-dibromophenyl)acetate

Cat. No.: B12343652
CAS No.: 1208077-52-4
M. Wt: 322.98 g/mol
InChI Key: MUBUNEUYOFOQRO-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3,5-dibromophenyl)acetate is an organic compound with the molecular formula C9H9Br2NO2 It is characterized by the presence of a methyl ester group attached to a phenyl ring substituted with amino and dibromo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-amino-3,5-dibromophenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method includes:

    Bromination: Starting with 4-aminoacetophenone, bromination is carried out using bromine in the presence of a suitable catalyst to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.

    Esterification: The resulting dibromo compound is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and solvents.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine sites, to form debrominated products.

    Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles in the presence of a palladium catalyst.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Debrominated phenylacetate derivatives.

    Substitution: Phenylacetate derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

Methyl 2-(4-amino-3,5-dibromophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3,5-dibromophenyl)acetate in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-(2,5-dibromophenyl)acetate
  • Methyl 2-(3,5-dibromophenyl)acetate

Comparison: Methyl 2-(4-amino-3,5-dibromophenyl)acetate is unique due to the presence of the amino group at the 4-position, which can significantly alter its reactivity and interactions compared to other dibromo derivatives. This makes it particularly valuable in applications where specific interactions with biological targets are desired.

Properties

CAS No.

1208077-52-4

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

methyl 2-(4-amino-3,5-dibromophenyl)acetate

InChI

InChI=1S/C9H9Br2NO2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4,12H2,1H3

InChI Key

MUBUNEUYOFOQRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)N)Br

Origin of Product

United States

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